molecular formula C9H10N2O B6593153 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 39513-23-0

5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6593153
CAS No.: 39513-23-0
M. Wt: 162.19 g/mol
InChI Key: HWRRSXCQVCFEOC-UHFFFAOYSA-N
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Description

5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound with the molecular formula C9H10N2O It is a derivative of benzodiazole, characterized by the presence of an ethyl group at the 5th position and a dihydrobenzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-nitroaniline with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1,3-dihydro-2H-benzimidazol-2-one
  • 5-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 5-chloro-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-ethyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRRSXCQVCFEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272637
Record name 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39513-23-0
Record name 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39513-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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